molecular formula C13H19ClO B14157110 1-Chloro-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one CAS No. 88981-43-5

1-Chloro-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one

Cat. No.: B14157110
CAS No.: 88981-43-5
M. Wt: 226.74 g/mol
InChI Key: DNFOYTDKFKOKES-UHFFFAOYSA-N
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Description

(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is an organic compound with a complex structure that includes a chlorine atom, a cyclohexene ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. This is followed by a series of reactions to form the butenone moiety, often involving aldol condensation and subsequent dehydration steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    α-Ionone: A compound with a similar cyclohexene ring structure but different functional groups.

    β-Ionone: Another related compound with a similar backbone but different substituents.

    β-Damascenone: Shares structural similarities and is used in similar applications such as fragrances and flavors.

Uniqueness

(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is unique due to the presence of the chlorine atom and the specific arrangement of its functional groups. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88981-43-5

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H19ClO/c1-10-5-4-8-13(2,3)12(10)7-6-11(15)9-14/h6-7H,4-5,8-9H2,1-3H3

InChI Key

DNFOYTDKFKOKES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)CCl

Origin of Product

United States

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